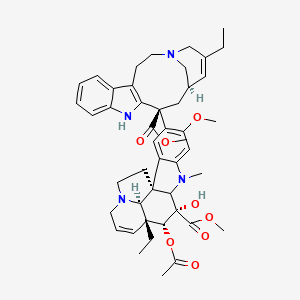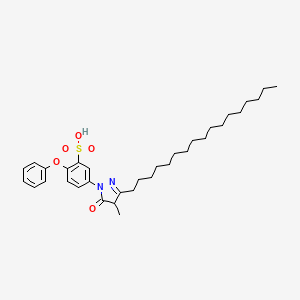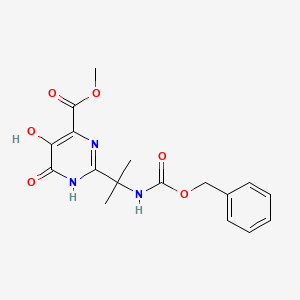
Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Overview
Description
“Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate” is a pyrimidine derivative . It has a molecular weight of 361.35 .
Molecular Structure Analysis
The dihedral angle between the benzene and pyrimidine rings in this compound is 52.26° . The carboxylate unit is twisted with respect to the pyrimidine ring, making a dihedral angle of 12.33° .Physical And Chemical Properties Analysis
This compound has a melting point of 174 - 176°C . It’s a solid at room temperature .Scientific Research Applications
Medicinal Chemistry Applications
Pyrimidine derivatives are widely recognized as privileged scaffolds in medicinal chemistry. They have been extensively studied for their potential in drug discovery programs, leading to several pyrimidine-based drugs being approved by the FDA for various treatments in the last decade .
Material Science Applications
In the realm of material science, pyrimidine derivatives have been explored for their potential in creating advanced materials. This includes the development of polymers and nanoparticles that could have wide-ranging applications .
Biological Activities
Pyrimidine derivatives exhibit a variety of biological activities. They are used in the production of thyroid drugs, treatment of leukemia, and synthesis of other substituted pyrimidines. Additionally, they show plant growth regulatory, herbicidal, and antitumor activities .
Anti-inflammatory Potential
The anti-inflammatory properties of pyrimidine derivatives are significant. They inhibit inflammatory mediators such as PGE 2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes. This suggests a potential use for various pyrimidine derivatives as anti-inflammatory agents due to their high potency and minimum toxicity .
Antimicrobial Activity
Pyrimidine derivatives are vital in antimicrobial activity. Their structural diversity allows for the synthesis of compounds that can be effective against a range of microbial infections .
Anticancer Activity
The anticancer potential of pyrimidine derivatives is also noteworthy. They have been used in treatments targeting specific types of cancer cells, contributing to the development of new therapeutic strategies .
Antioxidant Activity
These compounds also display antioxidant activity, which is crucial in protecting cells from oxidative stress and damage .
Synthesis and Chemical Reactions
The synthesis and reactions involving pyrimidine derivatives are an active area of research. Innovative methods for synthesizing these compounds have been developed, which could lead to new applications in various scientific fields .
Safety and Hazards
Mechanism of Action
The compound also contains a benzyloxycarbonyl group, which is often used in organic synthesis to protect amines . The presence of this group could influence the compound’s reactivity and interactions with biological targets.
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions in the solution .
properties
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-17(2,20-16(24)26-9-10-7-5-4-6-8-10)15-18-11(14(23)25-3)12(21)13(22)19-15/h4-8,21H,9H2,1-3H3,(H,20,24)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVUTAZNLHLBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715719 | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519032-08-7 | |
| Record name | Methyl 1,6-dihydro-5-hydroxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519032-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



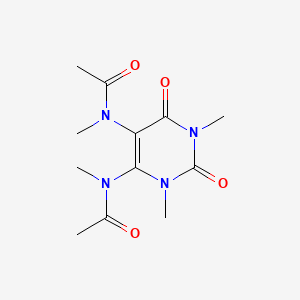
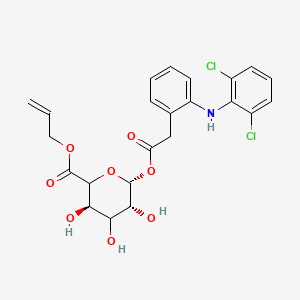

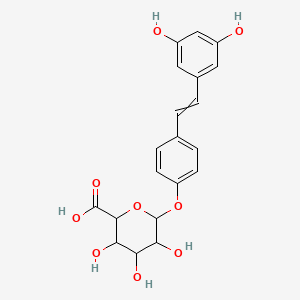
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
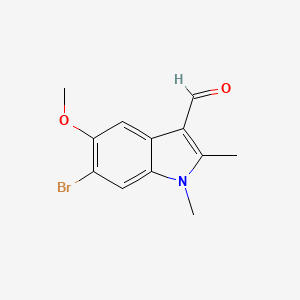
![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)

